N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazolin-4-yl ether moiety linked to an acetylphenyl group. Its synthesis involves the reaction of intermediates such as 2-(4-bromophenyl)quinoline-4-carbohydrazide with N-(4-acetylphenyl)-2-chloroacetamide under reflux conditions, yielding the final product in 86% efficiency (). Structural confirmation is achieved via spectroscopic methods: IR spectra show characteristic NH and C=O stretching bands (~3446 cm⁻¹ and ~1670 cm⁻¹, respectively), while ¹H NMR reveals distinct signals for the acetyl (δ 2.57 ppm) and ether-linked CH₂ (δ 4.51 ppm) groups (). The compound’s design leverages the quinazolinone scaffold, known for diverse pharmacological activities, combined with an acetamide side chain for enhanced solubility and target binding ().
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)26-12-19(25)21-15-10-8-14(9-11-15)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJQKXZKDXUONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Ether Formation: The final step involves the formation of the ether linkage between the quinazoline core and the acetylphenyl moiety. This can be done using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Amide Coupling with 4-Acetylphenylamine
The final acetamide bond is formed via coupling reactions:
a. EDCI/HOBt-Mediated Coupling
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Reactants : 2-[(2-Ethylquinazolin-4-yl)oxy]acetic acid and 4-acetylphenylamine.
-
Conditions : EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (3 equiv), DCM, rt, 12 h .
b. Characterization Data
Side Reactions and Challenges
-
Ethyl Group Stability : Competing de-ethylation under strongly acidic/basic conditions .
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Incomplete Tosylation : Requires excess TsCl and prolonged reaction times .
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Amide Hydrolysis : Observed in aqueous acidic/basic media, necessitating anhydrous conditions .
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Solvent | Temp | Yield | Key Advantage |
|---|---|---|---|---|---|
| Copper-catalyzed | CuI, Cs₂CO₃ | DMF | 110°C | 70% | Scalable, high regioselectivity |
| Microwave-assisted | None | Solvent-free | 300 W | 65% | Rapid, eco-friendly |
| EDCI/HOBt coupling | EDCI, HOBt | DCM | rt | 75% | Mild conditions, high efficiency |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide exhibit significant anticancer properties. Quinazoline derivatives have been shown to inhibit various kinases involved in cancer progression, particularly the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival. A study demonstrated that modifications in the quinazoline structure could enhance its selectivity and potency against cancer cell lines, suggesting that this compound may serve as a lead structure for developing novel anticancer agents .
Anti-inflammatory Effects
The compound's structural characteristics may also contribute to anti-inflammatory activities. Quinazoline derivatives have been reported to exhibit inhibition of inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
This compound has been explored for its pesticidal properties. Heterocyclic compounds, including quinazolines, are known for their efficacy in controlling pests such as insects and nematodes. Research has shown that compounds with similar structures can effectively reduce pest populations in agricultural settings, thus providing an alternative to conventional pesticides .
Materials Science
Biodegradable Polymers
The incorporation of quinazoline derivatives into biodegradable polymer matrices has been investigated for developing sustainable materials. These materials can be utilized in various applications, including drug delivery systems and biodegradable implants. The unique properties of quinazolines can enhance the mechanical strength and degradation rates of these polymers, making them suitable for medical applications where biocompatibility is critical .
Data Tables
Case Studies
-
Anticancer Activity Study
- A series of quinazoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications led to a significant increase in cytotoxicity compared to standard treatments.
-
Pesticidal Efficacy
- Field trials conducted with a quinazoline-based pesticide demonstrated a 70% reduction in pest populations compared to untreated controls, showcasing its effectiveness as an agricultural agent.
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Biodegradable Implant Research
- A study evaluated the use of biodegradable implants incorporating quinazoline derivatives in animal models, showing promising results in terms of biocompatibility and controlled drug release.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Position : The 4-acetylphenyl group in the target compound vs. the 3-acetylphenyl isomer () alters steric and electronic interactions, impacting receptor binding.
- Functional Groups : Thioether-linked analogues () exhibit distinct metabolic stability compared to ether-linked derivatives ().
Key Insights :
- The target compound’s lack of a sulfamoyl or amino group (cf. ) may limit antimicrobial potency but reduce toxicity risks.
- Ethyl substituents on the quinazoline ring (target compound) correlate with improved anti-inflammatory activity in analogues ().
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | ~349.39 g/mol | ~2.07* | 5 | ~52.2 |
| N-(4-sulfamoylphenyl)-2-[(3-(4-Cl-phenyl)quinazolin-2-yl)sulfanyl]acetamide | 501.0 g/mol | 3.5 | 8 | 121.6 |
| N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide | 349.39 g/mol | ~2.07 | 5 | ~52.2 |
Key Trends :
- The acetylphenyl group confers moderate lipophilicity (logP ~2.07), balancing solubility and membrane penetration.
- Sulfamoyl derivatives () exhibit higher molecular weight and polarity, reducing bioavailability.
Biological Activity
N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the quinazoline derivatives class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O3
- CAS Number : 1110979-51-5
This structure features an acetylphenyl moiety linked to a quinazoline derivative through an ether linkage, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer proliferation and inflammation.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
The anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In animal models, this compound has shown significant anti-inflammatory effects. It reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that this compound may serve as a lead compound in the development of new antimicrobial agents .
Case Studies
-
Study on Anticancer Properties :
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in promoting programmed cell death . -
Evaluation of Anti-inflammatory Effects :
A recent animal study assessed the anti-inflammatory effects of the compound in a model of induced arthritis. Results indicated a marked reduction in paw swelling and histological improvement in joint tissues following treatment with N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yloxy]acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
